Disperse red 153

Übersicht

Beschreibung

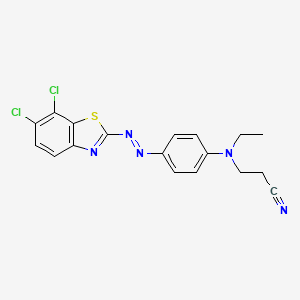

Disperse red 153 is a synthetic organic compound with the molecular formula C18H15Cl2N5S and a molecular weight of 404.32 g/mol . This compound is characterized by the presence of a benzothiazole ring substituted with dichloro groups, an azo linkage, and a propanenitrile moiety. It is primarily used in various industrial and research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Disperse red 153 typically involves the following steps :

Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with dichlorobenzene under acidic conditions.

Azo Coupling Reaction: The benzothiazole derivative is then subjected to an azo coupling reaction with diazonium salts derived from aniline derivatives. This step forms the azo linkage.

Introduction of the Propanenitrile Group: The final step involves the reaction of the azo compound with 3-bromopropanenitrile in the presence of a base to introduce the propanenitrile group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Analyse Chemischer Reaktionen

Decomposition and Stability

Disperse Red 153 undergoes reductive cleavage of the azo bond under specific conditions, releasing aromatic amines:

2.1. Azo Bond Cleavage

In reducing environments (e.g., during textile recycling or microbial degradation), the dye decomposes into:

| Decomposition Product | Hazard Category |

|---|---|

| 5,7-Dichlorobenzo[d]thiazol-2-amine | Suspected mutagen |

| 3-((4-Aminophenyl)(ethyl)amino)propanenitrile | Low toxicity |

2.2. Thermal Stability

The dye remains stable up to 140°C in supercritical CO₂ dyeing processes, with no observable degradation .

3.1. Supercritical CO₂ Dyeing

This compound exhibits enhanced solubility in supercritical CO₂ (scCO₂), enabling efficient polyester fiber dyeing. Key findings include:

| Parameter | Effect on Dyeing Performance |

|---|---|

| Temperature (80–140°C) | ↑ Temperature → ↑ Dye diffusion rate → ↑ Color strength (K/S) |

| Pressure (17–29 MPa) | ↑ Pressure → ↑ Dye solubility → ↑ Mass transfer |

Comparative Performance :

-

Crude dye (unpurified) outperforms purified this compound in scCO₂ due to auxiliary agents enhancing mass transfer .

-

Color Strength (K/S) : Crude dye achieves 15–20% higher K/S values than purified dye under identical conditions .

4.1. Byproduct Formation

During synthesis, trace amounts of 2,4-dinitroaniline (a regulated arylamine) may form, requiring rigorous purification .

4.2. Regulatory Status

-

EU REACH : Compliant with restrictions on hazardous amines when impurity levels are ≤ 30 ppm .

-

AATCC Fastness Ratings :

Test Rating Light Fastness 5/6 Washing Fastness 4/5 Perspiration Fastness 4/5

Industrial Suppliers and Variants

| Supplier | Trade Name |

|---|---|

| Yabang Investment Holding Group | Disperse Scarlet G-S |

| Zenith Chemical | Akasperse Scarlet 2R |

| Allied Industrial Corp | Allilon Scarlet GS |

Wissenschaftliche Forschungsanwendungen

Disperse red 153 has several scientific research applications :

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

Biology: Employed in the study of enzyme inhibition and protein binding due to its ability to form stable complexes with biological molecules.

Medicine: Investigated for its potential use in drug development, particularly as an anticancer and antimicrobial agent.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Disperse red 153 involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, the azo linkage and benzothiazole ring contribute to its ability to form stable complexes with proteins and other biomolecules, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-[[4-[(5,6-Dichlorobenzothiazol-2-yl)azo]phenyl]ethylamino]propanenitrile

- 3-[[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenyl]ethylamino]propiononitrile

Uniqueness

Disperse red 153 is unique due to its specific substitution pattern on the benzothiazole ring and the presence of the propanenitrile group. These structural features contribute to its distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Biologische Aktivität

Disperse Red 153 is an azo dye widely used in the textile industry for dyeing polyester and other synthetic fibers. Its chemical structure includes a benzothiazole moiety, which contributes to its dyeing properties and biological activity. This article delves into the biological activity of this compound, examining its toxicity, potential allergenic effects, environmental impact, and relevant case studies.

- Chemical Name : 5,7-Dichlorobenzo[d]thiazol-2-amine

- CAS Number : 16586-42-8

- Molecular Formula : C₁₅H₁₄Cl₂N₄S

Toxicity Studies

- Acute Toxicity :

- Sensitization Potential :

Allergenic Potential

Disperse dyes, including this compound, have been recognized as potential allergens in textiles. A survey revealed that while some disperse dyes are frequently detected in garments, the prevalence of this compound was relatively low compared to other dyes . However, the potential for allergic reactions remains a concern, particularly among sensitive individuals.

Environmental Impact

Research indicates that this compound has a low potential for bioaccumulation in aquatic organisms. Environmental assessments suggest that while these dyes can persist in the environment, their concentrations are typically below levels that would cause acute harm to aquatic life .

Case Studies

- Textile Allergens :

- Dyeing Efficacy :

Summary of Biological Activity Studies

Common Disperse Dyes and Their Prevalence

| Dye Name | CAS Number | Prevalence (%) in Textiles |

|---|---|---|

| Disperse Blue 106 | 2863-45-0 | High |

| Disperse Yellow 3 | 12225-25-7 | Moderate |

| This compound | 16586-42-8 | Low |

Eigenschaften

IUPAC Name |

3-[4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N5S/c1-2-25(11-3-10-21)13-6-4-12(5-7-13)23-24-18-22-15-9-8-14(19)16(20)17(15)26-18/h4-9H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRRWBDTRFNKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25150-28-1, 78564-87-1 | |

| Record name | 3-[[4-[2-(6,7-Dichloro-2-benzothiazolyl)diazenyl]phenyl]ethylamino]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25150-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3-[[4-[2-[5,6(or 6,7)-dichloro-2-benzothiazolyl]diazenyl]phenyl]ethylamino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.